molecular formula C31H20O10 B600280 Cryptomerin A CAS No. 22012-97-1

Cryptomerin A

Número de catálogo B600280
Número CAS: 22012-97-1
Peso molecular: 552.48
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cryptomerin A is a compound derived from the Cryptomeria species, also known as Japanese Cedar . It’s a type of evergreen tree that can grow up to 70 meters tall, with red-brown bark that peels in vertical strips .


Synthesis Analysis

The synthesis of Cryptomerin A involves complex biochemical processes. Studies have shown that terpenoids and flavonoids, abundant in Cryptomeria fortunei, play a significant role in the biosynthesis of metabolites . In summer, certain genes in the 2-methyl-pentaerythritol 4-phosphate (MEP) pathway are highly expressed, promoting the accumulation of terpenoids . In winter, genes involved in flavonoid biosynthesis are highly expressed, promoting flavonoid accumulation .

Propiedades

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHZOLWNLOEMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptomerin A

Citations

For This Compound
36
Citations
H Miura, N Kawano, JAC Waiss - Chemical and Pharmaceutical …, 1966 - jstage.jst.go.jp
… The deposits appeared when it was filtered while hot and cooled for standing were impure cryptomerin B mixed with cryptomerin A. Along the procedure shown in Chart 1 and …
Number of citations: 28 www.jstage.jst.go.jp
H Miura, N Kawano - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… of cryptomerin A by partial demethylation of cryptomerin B. … Although isocryptomerin (ll) and cryptomerin A (I) are closely … compared with that in the case of cryptomerin A.” No change of …
Number of citations: 15 www.jstage.jst.go.jp
T Ueda, K Ishizaki - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… ,$3 whereas cryptomerin A (I) was easily demethylated to hinokiflavone. We now report the formation of isocryptomerin (HI), a new compound and an isomer of cryptomerin A by partial …
Number of citations: 25 www.jstage.jst.go.jp
H Miura, T Kihara, N Kawano - Tetrahedron Letters, 1968 - Elsevier
… Neocryptomerin (VI) acetate Chamaecyparin (IX) acetate Cryptomerin A (X) acetate Cryptomerin B (XI) acetate … identical with cryptomerin A (X)7) nor isocryptomerin. On the other hand, …
Number of citations: 19 www.sciencedirect.com
堀井善一, 森川浩一, 田村恭光, 二宮一弥 - … and Pharmaceutical Bulletin, 1966 - jlc.jst.go.jp
… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …
Number of citations: 2 jlc.jst.go.jp
Z Horii, K Morikawa, Y Tamura… - Chemical and …, 1966 - jstage.jst.go.jp
… As cryptomerin A and B are more hardly soluble in methanol than … with cryptomerin A. Along the procedure shown in Chart 1 and described in the experi— mental part cryptomerin A, …
Number of citations: 17 www.jstage.jst.go.jp
N Sirimangkalakitti, LD Juliawaty, EH Hakim… - Bioorganic & Medicinal …, 2019 - Elsevier
Amyloid β (Aβ) aggregation plays an essential role in promoting the progression of Alzheimer’s disease (AD). Therefore, the inhibition of Aβ aggregation is a potential therapeutic …
Number of citations: 14 www.sciencedirect.com
KR Markham, C Sheppard, H Geiger - Phytochemistry, 1987 - Elsevier
The 13 C NMR spectra of a range of amentoflavone and hinokiflavone biflavonoids are reported, most for the first time. Substituent shifts relating to the interflavonoid linkages and to …
Number of citations: 214 www.sciencedirect.com
H MIURA, N KAWANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
no bathochromic shift of the low—whve length absorption band on ad—dition of a little fused sodium acetate showing that it has no ‘hydro'Xyl ‘group in 7 and 7” positions!” The monoi …
Number of citations: 10 www.jstage.jst.go.jp
T Fujii, T Shimano, T Fujii - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… ii) A mixture of cryptomerin A and B (200 mg) was treated with PhOH (100 mg) and HI (12 ml.) as described above. Before recrystallization the yellow solid (200 mg.) gave two spots by …
Number of citations: 3 www.jstage.jst.go.jp

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.